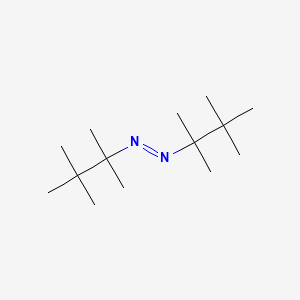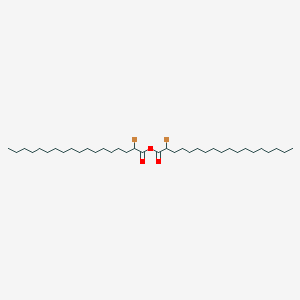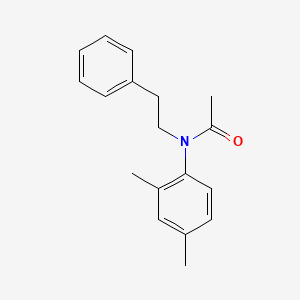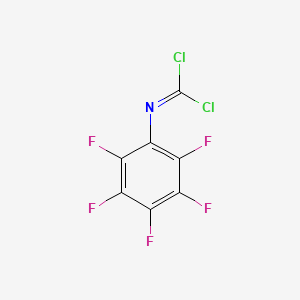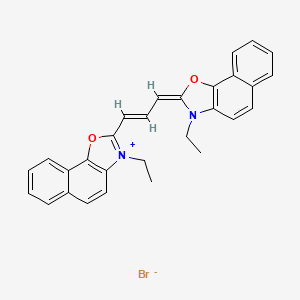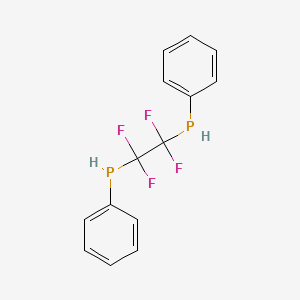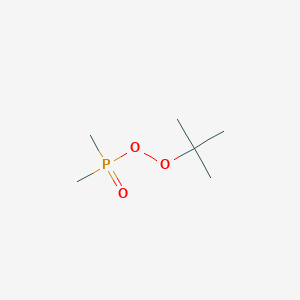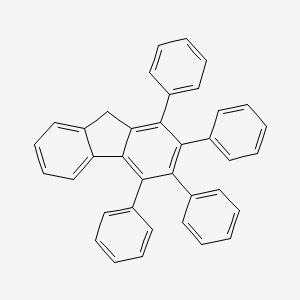
9H-Fluorene, 1,2,3,4-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetraphenyl-9H-fluorene is an organic compound with the molecular formula C37H26. It is a derivative of fluorene, characterized by the presence of four phenyl groups attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where tetraphenylcyclopentadienone reacts with benzyne intermediates. This reaction typically requires high temperatures and the presence of a suitable solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-tetraphenyl-9H-fluorene are not widely documented, the synthesis generally follows the principles of organic synthesis, involving large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetraphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, hydrofluorenes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetraphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1,2,3,4-tetraphenyl-9H-fluorene involves its interaction with various molecular targets and pathways. In electronic applications, its photophysical properties are attributed to the conjugated π-electron system, which allows for efficient light absorption and emission. In biological systems, the compound’s derivatives may interact with cellular components, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- Tetraphenylcyclopentadienone
- 9-Benzyl-1,2,3,4-tetraphenyl-9H-fluorene
Uniqueness
1,2,3,4-Tetraphenyl-9H-fluorene stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, particularly in the field of organic electronics .
Properties
CAS No. |
64465-03-8 |
|---|---|
Molecular Formula |
C37H26 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyl-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-5-15-26(16-6-1)33-32-25-30-23-13-14-24-31(30)37(32)36(29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)34(33)27-17-7-2-8-18-27/h1-24H,25H2 |
InChI Key |
QONRTBCNEUXEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
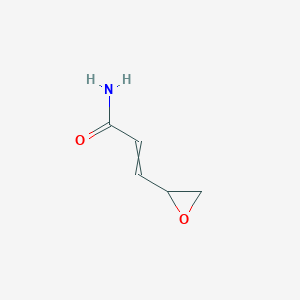
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
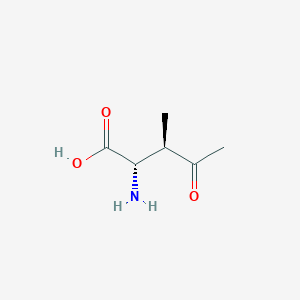
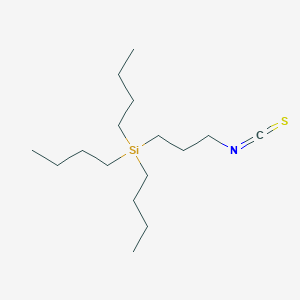
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
